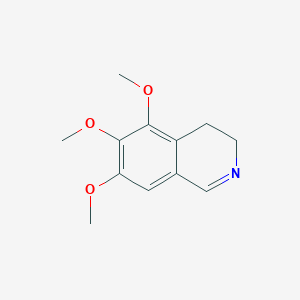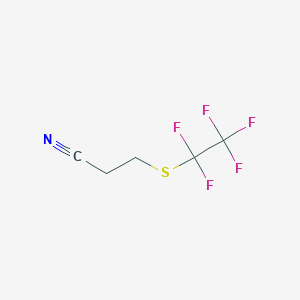![molecular formula C11H11FN4OS2 B12116638 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-Fluorphenyl)propanamid ist eine synthetische Verbindung, die zur Klasse der Thiadiazolderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-Fluorphenyl)propanamid umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von Aminen mit 2-Chloracetylchlorid, gefolgt von der Zugabe von Hydrazincarbothioamid und Schwefelkohlenstoff . Die Reaktionsbedingungen beinhalten häufig das Rückflussieren des Gemischs in einem geeigneten Lösungsmittel, wie z. B. Ethanol, bei kontrollierten Temperaturen, um hohe Ausbeuten zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-Fluorphenyl)propanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen der Thiadiazolring durch die Einführung verschiedener Substituenten modifiziert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-Fluorphenyl)propanamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor, insbesondere Ureaseinhibitor, untersucht.
Medizin: Wird auf seine antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-Fluorphenyl)propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als Ureaseinhibitor an die aktive Stelle des Urease-Enzyms und verhindert die Umwandlung von Harnstoff in Ammoniak und Kohlendioxid . Diese Hemmung ist entscheidend für die Behandlung von Infektionen, die durch Urease-produzierende Bakterien verursacht werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamid
- 1,3,4-Thiadiazolderivate mit antimikrobieller Aktivität
Einzigartigkeit
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-Fluorphenyl)propanamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein einer Fluorphenylgruppe, die seine biologische Aktivität und Selektivität im Vergleich zu anderen Thiadiazolderivaten verbessern kann.
Eigenschaften
Molekularformel |
C11H11FN4OS2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C11H11FN4OS2/c1-6(18-11-16-15-10(13)19-11)9(17)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H2,13,15)(H,14,17) |
InChI-Schlüssel |
KIBYJBRJAOPWHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)SC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)




![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)

![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
